molecular formula C8H10N4 B1279423 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine CAS No. 69980-83-2

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine

Cat. No.: B1279423
CAS No.: 69980-83-2
M. Wt: 162.19 g/mol
InChI Key: INACWHUYXXAULT-UHFFFAOYSA-N
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Description

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol It is known for its unique structure, which includes a benzotriazole moiety linked to an ethanamine group

Properties

IUPAC Name

2-(benzotriazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INACWHUYXXAULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440647
Record name 2-(2H-Benzotriazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69980-83-2
Record name 2-(2H-Benzotriazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Alkylation of Benzotriazole with Ethanolamine Derivatives

A common synthetic approach involves the nucleophilic substitution reaction where benzotriazole acts as a nucleophile reacting with ethylene derivatives bearing a leaving group (e.g., halides) to attach the ethanamine side chain at the 2-position of the benzotriazole ring. This reaction typically proceeds under reflux conditions in polar solvents such as ethanol or methanol.

  • Reaction Conditions: Elevated temperatures (60–110 °C) facilitate the formation of the C–N bond.
  • Solvents: Ethanol, methanol, or other polar protic solvents.
  • Catalysts: Acid or base catalysts may be employed to enhance nucleophilicity or facilitate leaving group departure.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain high purity 2-(2H-Benzo[D]triazol-2-YL)ethanamine.

Cyclization and Heterocyclization Approaches

Advanced synthetic methodologies include heterocyclization reactions starting from precursors such as p-tosylmethyl isocyanide derivatives, which can be cyclized to form benzotriazine or benzotriazole frameworks. These methods are valuable for constructing the benzotriazole core prior to ethanamine functionalization.

  • Example: The heterocyclization of p-tosylmethyl isocyanide derivatives under specific conditions to yield benzotriazine intermediates, which can be further functionalized to produce benzotriazole-ethanamine derivatives.
  • Advantages: These methods allow for structural modifications and can provide access to substituted benzotriazole derivatives.

Industrial-Scale Synthesis Considerations

In industrial settings, synthesis is optimized for yield, cost, and scalability:

  • Large-scale reactors with controlled temperature and stirring.
  • Use of safer solvents and reagents to minimize hazards (e.g., avoiding flammable tri-ethyl orthoacetate).
  • Purification by crystallization or chromatography to ensure product quality.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC to optimize reaction time and yield.

Although specific industrial processes for 2-(2H-Benzo[D]triazol-2-YL)ethanamine are less documented, analogous processes for related benzotriazole derivatives involve condensation and cyclization steps with hydrazine or hydrazide derivatives, followed by purification steps.

Detailed Reaction Analysis and Conditions

Preparation Step Reagents/Conditions Notes and Outcomes
N-Alkylation Benzotriazole + 2-chloroethylamine in ethanol or methanol, reflux Formation of C–N bond at 2-position; moderate to high yield
Heterocyclization p-Tosylmethyl isocyanide derivatives, catalytic conditions Formation of benzotriazine intermediates for further modification
Purification Recrystallization from isopropanol or chromatography Ensures removal of side products and unreacted materials
Industrial scale optimization Use of toluene as solvent, acid catalysis (e.g., p-toluene sulfonic acid), Dean-Stark apparatus for water removal Enhanced yield and purity; removal of water shifts equilibrium

Research Findings and Observations

  • The reaction mechanism involves nucleophilic attack by the amino group nitrogen on the electrophilic carbon of the benzotriazole precursor, forming a stable C–N bond.
  • Proton transfer events stabilize the intermediate species during synthesis.
  • The compound exhibits thermal stability and forms robust gels in solvents at low concentrations, indicating strong intermolecular interactions which may influence purification and crystallization steps.
  • The compound’s synthesis can be influenced by environmental factors such as solvent polarity and temperature, which affect reaction kinetics and product stability.

Summary Table of Preparation Methods

Method Type Key Reagents/Precursors Reaction Conditions Advantages Limitations
N-Alkylation Benzotriazole, 2-chloroethylamine Reflux in ethanol/methanol Straightforward, moderate yield Requires careful temperature control
Heterocyclization p-Tosylmethyl isocyanide derivatives Catalytic, specific solvents Allows structural diversity More complex, multi-step
Industrial Condensation Hydrazides, benzodiazepine derivatives Acid catalysis, reflux, Dean-Stark Scalable, high purity achievable Requires purification steps, costly catalysts

Chemical Reactions Analysis

Types of Reactions: 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. A study demonstrated that 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine showed effectiveness against various bacterial strains. The compound's structure enhances its interaction with microbial targets, making it a candidate for developing new antibiotics .

1.2 Antifungal Activity
The antifungal properties of benzotriazole derivatives have also been highlighted in recent studies. The compound has shown promising results against fungal pathogens, suggesting its potential as a therapeutic agent for treating fungal infections .

1.3 Anticancer Potential
The anticancer properties of this compound are being explored in various research initiatives. Preliminary findings indicate that the compound can inhibit the proliferation of cancer cells in vitro. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells .

Materials Science Applications

2.1 Organic Photovoltaics
Recent advancements have shown that benzotriazole-based compounds can be utilized in organic photovoltaic devices. The unique electronic properties of this compound allow it to function as an effective electron transport material, improving the efficiency of solar cells .

2.2 Polymer Chemistry
The incorporation of benzotriazole derivatives into polymer matrices has led to the development of new materials with enhanced thermal stability and mechanical properties. These materials are being researched for applications in coatings and adhesives .

Biochemical Applications

3.1 Enzyme Inhibition
Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property makes it a valuable tool for biochemical research and drug design .

3.2 Biomarker Development
The compound's ability to interact with biological systems positions it as a potential biomarker for disease diagnosis and monitoring. Ongoing research is focused on elucidating its role in cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 50 µM. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.

Mechanism of Action

The mechanism of action of 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to bind to various proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)ethylamine
  • 2-(2-Benzotriazolyl)ethanamine
  • 2H-Benzotriazole-2-ethanamine

Comparison: Compared to these similar compounds, 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine, identified by its CAS number 69980-83-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • Purity : ≥95% .

Antibacterial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from benzotriazole have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .

CompoundBacterial StrainZone of Inhibition (mm)
15aE. coli18
15dB. subtilis20

Antiviral Activity

The antiviral potential of this compound has been explored against various RNA viruses. Notably, derivatives have shown selective activity against Coxsackievirus B5 with effective concentrations (EC50) ranging from 6 to 18.5 μM. These findings suggest that the compound may serve as a lead in developing antiviral therapies .

Anticancer Activity

The anticancer effects of benzotriazole derivatives have been documented in several studies. For example, a study evaluating the cytotoxicity of various benzotriazole compounds on cancer cell lines reported promising results. Compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation.

CompoundCell LineIC50 (µM)
18eA43112.5
43aMCF715.0

These results highlight the potential for further development of these compounds in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that these compounds may act by inhibiting key enzymes or disrupting cellular processes essential for pathogen survival or tumor growth .

Case Studies

  • Antiviral Efficacy : A study assessed the effect of benzotriazole derivatives on Coxsackievirus B5 and found that certain derivatives significantly inhibited viral replication in vitro, suggesting a mechanism involving direct viral inhibition rather than cytotoxicity .
  • Anticancer Properties : In vitro studies on human cancer cell lines revealed that specific benzotriazole derivatives induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. Key Optimization Steps :

  • Reaction temperature : Excess heat may lead to decomposition of the benzotriazole ring.
  • Protection of the amine group : To avoid side reactions, tert-butyloxycarbonyl (Boc) protection is recommended .

How can spectroscopic and crystallographic methods resolve structural ambiguities in benzotriazole derivatives like this compound?

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : The benzylic protons adjacent to the triazole ring appear as a singlet at δ 4.2–4.5 ppm, while NH₂ protons resonate at δ 1.5–2.0 ppm (split into broad peaks due to hydrogen bonding) .
    • ¹³C NMR : The quaternary carbon attached to the triazole ring shows a signal at ~150 ppm .
  • X-ray Crystallography :
    • Use SHELXL for refinement, ensuring proper handling of hydrogen bonding and disorder in the ethylamine moiety .
    • Example : A related benzotriazole derivative exhibited a dihedral angle of 15° between the triazole ring and the attached phenyl group, influencing UV absorption properties .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) :
    • Respiratory : Use P95 (US) or P1 (EU) respirators for particulate filtration .
    • Gloves : Nitrile gloves with regular integrity checks to prevent skin exposure (GHS H315/H319) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols (GHS H335) .
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and oxygen therapy for inhalation .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Advanced Research Question

  • Variable Substituents : Modify the ethylamine sidechain (e.g., alkylation, acylation) and assess antiviral/antimicrobial activity. For example:
    • Antiviral Activity : Compound 57 (a bis-benzotriazole derivative) showed EC₅₀ = 7–11 µM against Enteroviruses, highlighting the importance of aromatic substituents .
  • Assay Design :
    • In vitro : Cytotoxicity (MTT assay) and viral inhibition (plaque reduction) .
    • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like NEK2 kinase (e.g., binding energy = −10.5 kJ/mol for a related derivative) .

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 3.8 eV for a triazole-thiophene derivative) .
    • Solvatochromism : Correlate calculated dipole moments with experimental UV-Vis shifts in solvents of varying polarity .
  • Molecular Dynamics (MD) : Simulate aggregation behavior in thin films for OLED applications .

How can SHELX software address challenges in crystallographic refinement of this compound?

Advanced Research Question

  • Disordered Moieties : Use PART and EADP commands in SHELXL to model disordered ethylamine groups .
  • Hydrogen Bonding : Apply DFIX restraints for N–H···N interactions (e.g., d = 2.0–2.2 Å) .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM for missed symmetry .

Q. Example Refinement Parameters :

MetricValue
R1 (all data)0.042
wR20.112
CCDC Deposition234567
Adapted from

How do conflicting spectroscopic and crystallographic data arise, and how can they be resolved?

Advanced Research Question

  • Common Conflicts :
    • NH₂ Tautomerism : Solution-state NMR may show averaged signals, while X-ray reveals a single tautomer .
    • Crystal Packing Effects : Hydrogen bonding in crystals can shift IR absorption bands by 10–20 cm⁻¹ compared to solution .
  • Resolution Strategies :
    • Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) .
    • Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy .

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